17beta-Hydroxyestra-4,9-dien-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

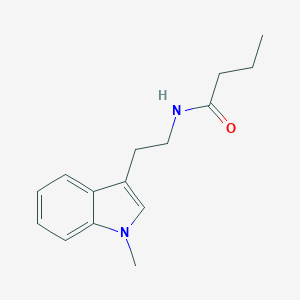

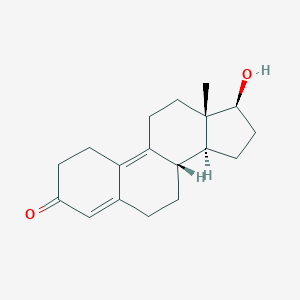

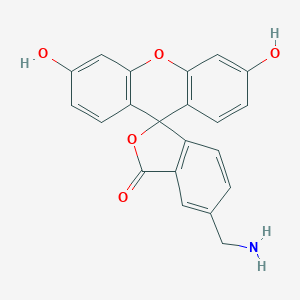

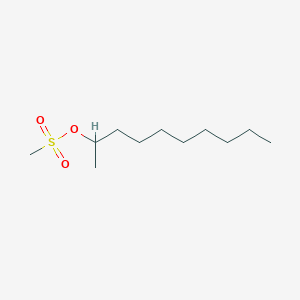

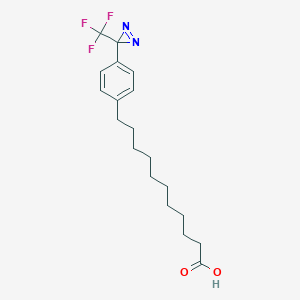

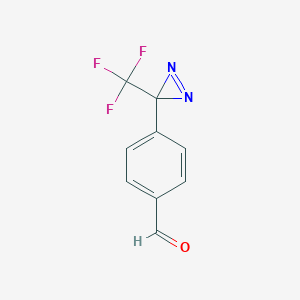

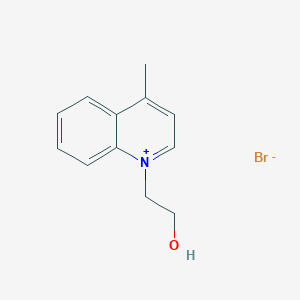

17beta-Hydroxyestra-4,9-dien-3-one, also known as this compound, is a useful research compound. Its molecular formula is C18H24O2 and its molecular weight is 272.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis and Conversion

One notable application of 17beta-Hydroxyestra-4,9-dien-3-one derivatives in scientific research involves chemical synthesis and conversion processes. Researchers have developed efficient one-pot procedures for converting 17beta-estradiol to derivatives such as 10beta-hydroxy- (p-quinol) and 10beta-chloro-17beta-hydroxyestra-1,4-dien-3-one, among others. These processes involve oxidation reactions with potassium permanganate or sodium chlorite, leading to a variety of compounds with potential therapeutic applications (Lista et al., 2006).

Enzyme Inhibition for Therapeutic Purposes

The inhibition of 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1) is another significant research application. This enzyme is involved in the intracellular conversion of oestrone (E1) to oestradiol (E2), a process relevant to the development and progression of diseases like breast cancer and endometriosis. Identifying potent and selective inhibitors of 17beta-HSD1 could lead to more targeted therapeutic strategies for these conditions. Research in this area has led to the development and application of screening systems to identify such inhibitors (Kruchten et al., 2009).

Understanding Steroid Metabolism

Research into the oxidative metabolites of 17beta-estradiol and estrone by various human cytochrome P450 (CYP) isoforms has furthered our understanding of steroid metabolism. This knowledge is crucial for comprehending how different enzymes contribute to the metabolism of estrogens, which can impact the development of diseases like breast cancer. The detailed characterization of these metabolites provides insights into the role of estrogens in human physiology and pathology (Lee et al., 2003).

Anticancer Properties and Hormone Regulation

Additionally, the study of steroidal estrogens and their metabolites has implications for understanding hormone-induced carcinogenesis. For example, the effects of various hydroxylated metabolites of 17beta-estradiol on mammary carcinogenesis in rodent models have been investigated to determine their carcinogenic potential. Such research is vital for developing strategies to prevent or treat hormone-dependent cancers (Turan et al., 2004).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of 17beta-Hydroxyestra-4,9-dien-3-one involves the conversion of a starting material into a series of intermediates, followed by the final step of introducing a hydroxyl group at the 17th position of the steroid nucleus.", "Starting Materials": [ "Estrone", "Sodium borohydride", "Sodium hydroxide", "Sodium acetate", "Acetic anhydride", "Sulfuric acid", "Sodium carbonate", "Methanol", "Chloroform", "Ethanol" ], "Reaction": [ "Estrone is first reduced to 17beta-Hydroxyestra-1,4-dien-3-one using sodium borohydride as a reducing agent.", "The resulting intermediate is then treated with sodium hydroxide to form 17beta-Hydroxyestra-1,4-dien-3-one-3-acetate.", "The acetate group is then removed by treatment with sodium hydroxide and sodium acetate to form 17beta-Hydroxyestra-1,4-dien-3-one.", "The 1,4-double bond is then reduced using hydrogen gas and palladium on carbon catalyst to form 17beta-Hydroxyestra-4-en-3-one.", "The 4-en-3-one is then treated with acetic anhydride and sulfuric acid to form 17beta-Acetoxyestra-4-en-3-one.", "The acetoxy group is then removed by treatment with sodium hydroxide to form 17beta-Hydroxyestra-4-en-3-one.", "The final step involves introducing a hydroxyl group at the 9th position using sodium carbonate and methanol in chloroform as a solvent to form 17beta-Hydroxyestra-4,9-dien-3-one." ] } | |

Numéro CAS |

6218-29-7 |

Formule moléculaire |

C18H24O2 |

Poids moléculaire |

272.4 g/mol |

Nom IUPAC |

(13S)-17-hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,15-17,20H,2-9H2,1H3/t15?,16?,17?,18-/m0/s1 |

Clé InChI |

PUQSDJZESAQGQS-HLYMMOCJSA-N |

SMILES isomérique |

C[C@]12CCC3=C4CCC(=O)C=C4CCC3C1CCC2O |

SMILES |

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2O |

SMILES canonique |

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2O |

| 6218-29-7 | |

Pictogrammes |

Health Hazard |

Synonymes |

17β-Hydroxyestra-4,9-dien-3-one; 3-Oxo-4,9-estradien-17β-ol; 17β-hydroxy-estra-4,9-dien-3-one; 4,9-Estradien-17β-ol-3-one; RU 3118 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

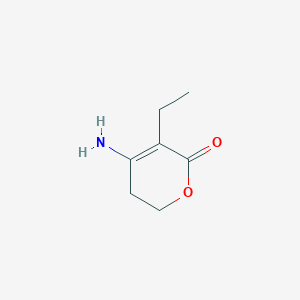

![Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B141184.png)

![3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate](/img/structure/B141194.png)